

Molecular formula and weight of Propafenone Dimer Impurity-d10

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Compound of Interest

Compound Name: *Propafenone Dimer Impurity-d10*

Cat. No.: *B584954*

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An In-depth Technical Guide to Propafenone Dimer Impurity-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and analytical characteristics of **Propafenone Dimer Impurity-d10**, a deuterated analogue of a known propafenone impurity. This document is intended to support research and development activities by providing key data, outlining relevant experimental approaches, and illustrating associated biochemical pathways.

Core Compound Data

Propafenone Dimer Impurity-d10 is a stable isotope-labeled version of the propafenone dimer impurity. The incorporation of ten deuterium atoms provides a distinct mass signature, making it a valuable internal standard for chromatographic and mass spectrometric analysis of the parent impurity in drug substance and formulated products.

Quantitative Data Summary

Property	Value
Molecular Formula	C39H35D10NO6
Molecular Weight	633.64 g/mol
CAS Number	1346602-27-4

Experimental Protocols

While a specific, detailed synthesis protocol for **Propafenone Dimer Impurity-d10** is not publicly available, its preparation would conceptually involve the synthesis of the non-labeled dimer followed by or incorporating a deuteration step. The analysis of propafenone and its impurities is routinely performed using High-Performance Liquid Chromatography (HPLC). The following represents a generalized experimental protocol for the detection and quantification of propafenone impurities.

General HPLC Method for Propafenone and its Impurities

Objective: To separate and quantify propafenone and its related impurities, including the dimer impurity.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
- Data acquisition and processing software.

Chromatographic Conditions:

- **Column:** A reversed-phase column, such as a C18 or C8, is typically used. For example, an Eclipse XDB-C18 column (150 x 4.6 mm, 5 µm).
- **Mobile Phase:** A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or

methanol). A common mobile phase composition is a mixture of methanol and 10 mM ammonium acetate buffer.

- Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
- Detection Wavelength: UV detection at a wavelength where propafenone and its impurities have significant absorbance, such as 248 nm.
- Injection Volume: A fixed volume, typically 10-20 µL.

Sample Preparation:

- Accurately weigh a suitable amount of the propafenone drug substance or a crushed tablet powder.
- Dissolve the sample in a suitable diluent, which is often the mobile phase or a component of it, to a known concentration.
- Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.

Procedure:

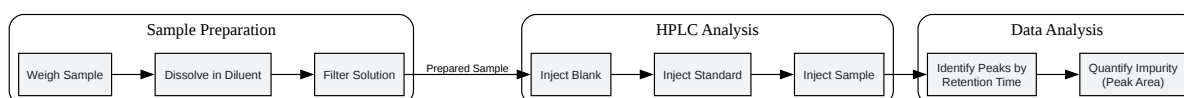
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure the absence of interfering peaks.
- Inject a standard solution of **Propafenone Dimer Impurity-d10** of known concentration to determine its retention time.
- Inject the prepared sample solution.
- Identify the peak corresponding to the Propafenone Dimer Impurity by comparing its retention time with that of the standard.

- Quantify the impurity by comparing the peak area in the sample chromatogram to the peak area of the standard of a known concentration.

Visualizations

Experimental Workflow: HPLC Analysis of Propafenone Impurities

The following diagram illustrates a typical workflow for the analysis of impurities in a propafenone sample using HPLC.

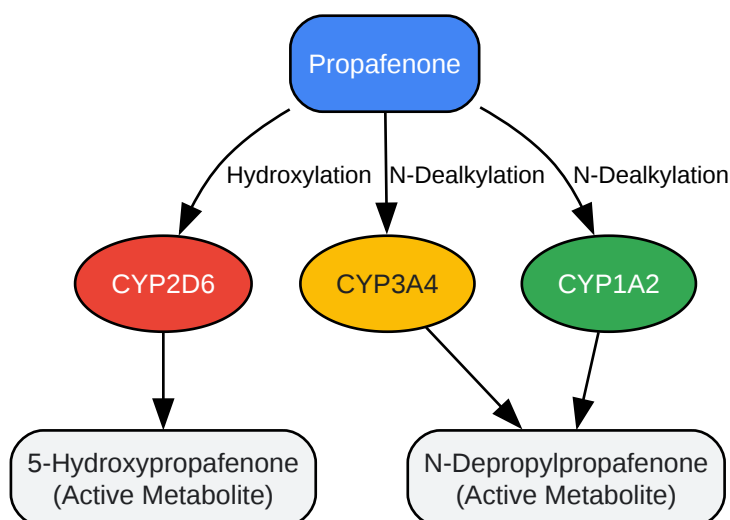


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Caption: A generalized workflow for the HPLC analysis of propafenone impurities.

Signaling Pathway: Propafenone Metabolism

Propafenone is primarily metabolized in the liver by cytochrome P450 enzymes. The following diagram depicts the main metabolic pathways. The formation of dimer impurities is generally a result of the synthesis process rather than a metabolic pathway.



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Caption: The primary metabolic pathways of propafenone mediated by CYP450 enzymes.

Propafenone is an anti-arrhythmic medication that works by slowing the influx of sodium ions into cardiac muscle cells, thereby treating atrial and ventricular arrhythmias.[1] It is primarily metabolized by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[2] The major metabolic pathway involves hydroxylation by CYP2D6 to form the active metabolite 5-hydroxypropafenone.[2][3] Another key pathway is N-dealkylation by CYP3A4 and CYP1A2 to produce another active metabolite, N-depropylpropafenone (norpropafenone).[2] The genetic polymorphism of the CYP2D6 enzyme can lead to significant interindividual variability in propafenone metabolism and plasma concentrations.[2]

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